Lauryl Sultaine

Description

Propriétés

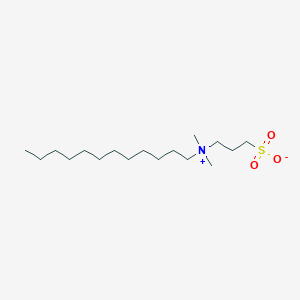

IUPAC Name |

3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWSFJTYBVKZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049222 | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white to white hygroscopic crystalline powder; [TCI America MSDS] | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14933-08-5, 68201-55-8 | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethyl(3-sulphonatopropyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, coco alkyldimethyl(3-sulfopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL SULTAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6P3KW3E8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Lauryl Sultaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Sultaine, also known as Lauryl Hydroxysultaine, is a zwitterionic (amphoteric) surfactant widely utilized in the pharmaceutical, cosmetic, and biotechnology industries for its mildness, excellent foaming characteristics, and viscosity-building properties.[1][2] Its unique molecular structure, featuring a hydrophobic lauryl tail and a hydrophilic headgroup with both a quaternary ammonium cation and a sulfonate anion, imparts a zwitterionic state that is stable across a wide pH range. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Chemical Identity

-

INCI Name: Lauryl Hydroxysultaine

-

CAS Number: 13197-76-7[1]

-

Chemical Name: Dodecyl(2-hydroxy-3-sulfonatopropyl)dimethylammonium[1]

-

Molecular Weight: 351.55 g/mol [2]

Physicochemical Properties

The functional properties of this compound are dictated by its behavior at interfaces and in solution. Key parameters include its ability to reduce surface tension and its self-aggregation into micelles above a certain concentration.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some data, particularly for the critical micelle concentration (CMC), is not definitively established in publicly available literature for the pure substance and should be experimentally verified for specific applications.

| Property | Value | Conditions | Reference(s) |

| Appearance | Clear to yellowish liquid | 25°C | [1] |

| Boiling Point | 350°C | At 101,325 Pa | [2] |

| Density | 1.1 g/cm³ | 20°C | [2] |

| Water Solubility | 680 g/L | 20°C | [2] |

| pH (as supplied) | 6.0 - 7.0 | [1] | |

| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | Aqueous solution | [3] |

| Surface Tension | Not available for pure substance at CMC. A 1:1 mixture with Sodium Alpha-Olefin Sulfonate (7.5 wt.% of each) exhibited a surface tension of 26.587 mN/m. | Aqueous solution | |

| Viscosity | Acts as a viscosity builder, especially with anionic surfactants and electrolytes. A formulation containing 21.1% Lauryl Hydroxysultaine had a viscosity of ~2,200 cP. | 20°C |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard methods for surfactant characterization.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Glass beakers

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 100 mmol/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mmol/L to 50 mmol/L).

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

For each dilution, measure the surface tension. Ensure the platinum ring or plate is thoroughly cleaned and flamed (for the ring) between measurements.

-

Allow the solution to equilibrate before taking a reading to ensure a stable surface tension value.

-

-

Data Analysis:

-

Plot surface tension (γ) as a function of the logarithm of the concentration (log C).

-

The resulting graph should show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.[4]

-

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic and zwitterionic surfactants and relies on the change in the molar conductivity of the solution as micelles are formed.[4]

Apparatus:

-

Conductivity meter with a calibrated probe

-

Thermostatically controlled water bath

-

Precision balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a series of this compound solutions in deionized water at different concentrations, similar to the tensiometry method.

-

Conductivity Measurement:

-

Equilibrate the solutions to a constant temperature in the water bath (e.g., 25°C).

-

Measure the conductivity of each solution, starting from the most dilute to minimize carryover effects.

-

Rinse the conductivity probe with the next solution to be measured before taking a reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two linear segments with different slopes. The concentration at which the slope changes is the CMC.

-

Viscosity Measurement

The viscosity of this compound solutions can be determined to understand its thickening properties.

Apparatus:

-

Rotational viscometer or rheometer

-

Thermostatically controlled sample holder/jacket

-

Beakers

Procedure:

-

Solution Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 1%, 5%, 10%, 20% w/v). To investigate synergistic effects, co-solutes such as anionic surfactants or electrolytes (e.g., NaCl) can be included.

-

Viscosity Measurement:

-

Calibrate the viscometer with appropriate standards.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Measure the viscosity at a defined shear rate. For a more comprehensive analysis, perform a shear rate sweep to determine if the fluid is Newtonian or non-Newtonian.

-

-

Data Analysis:

-

Plot viscosity as a function of concentration to observe the thickening effect.

-

If a rheometer is used, plots of viscosity versus shear rate will provide insights into the solution's flow behavior.

-

Visualizations

Logical Workflow for Physicochemical Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a surfactant like this compound.

References

The Core Mechanism of Action of Lauryl Sultaine in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl sultaine, a zwitterionic surfactant, is a prominent ingredient in a multitude of personal care and cosmetic products, valued for its mildness and foaming properties. Understanding its mechanism of action at a molecular level within biological systems is paramount for researchers, scientists, and drug development professionals to ensure product safety, design novel formulations, and predict potential toxicological outcomes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound interacts with biological systems, with a focus on its effects on cellular membranes, protein integrity, and associated signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Physicochemical Properties and Interaction with Biological Interfaces

This compound, also known as lauryl hydroxysultaine, is an amphiphilic molecule possessing both a hydrophobic lauryl tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion. This zwitterionic nature confers a net neutral charge over a wide pH range, which is believed to contribute to its milder interactions with biological tissues compared to purely anionic or cationic surfactants.

The primary mode of action of this compound in biological systems begins at the interface with cellular structures. Its amphiphilic character drives the partitioning of the molecule into the lipid bilayers of the stratum corneum and cell membranes. This insertion disrupts the ordered arrangement of the lipid molecules, leading to an increase in membrane fluidity. At lower concentrations, this effect is generally subtle. However, as the concentration of this compound increases, the disruption becomes more pronounced, potentially leading to increased membrane permeability and, at supracritical concentrations, the solubilization of the membrane and subsequent cell lysis.

Core Mechanism of Action: A Multi-faceted Cellular Impact

The interaction of this compound with biological systems is not limited to simple membrane disruption. It initiates a cascade of events that can influence cellular signaling and physiological responses, particularly in the context of skin and eye irritation.

Disruption of Membrane Integrity and Homeostasis

The insertion of this compound molecules into the lipid bilayer alters its physical properties. This can impair the function of integral membrane proteins, such as channels and receptors, by modifying their lipid microenvironment. The increased permeability of the cell membrane can lead to an uncontrolled influx and efflux of ions and small molecules, disrupting cellular homeostasis.

Activation of Inflammatory Signaling Pathways

A key consequence of surfactant-induced membrane stress is the activation of inflammatory signaling pathways, particularly in keratinocytes. While specific pathways for this compound are not definitively established, the general mechanism for surfactants involves the release of pro-inflammatory mediators.

One of the initial events is an increase in intracellular calcium concentration ([Ca2+]). The disruption of the cell membrane is thought to facilitate the influx of extracellular Ca2+. This elevation in intracellular Ca2+ acts as a second messenger, triggering downstream signaling cascades.

One such cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway . The influx of Ca2+ can lead to the activation of protein kinase C (PKC), which in turn can activate the MAPK signaling cascade, including ERK, JNK, and p38 pathways. The activation of these pathways ultimately leads to the phosphorylation and activation of transcription factors such as AP-1 and NF-κB. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and chemokines, such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The release of these inflammatory mediators orchestrates the inflammatory response, leading to the clinical signs of irritation, such as erythema and edema.

Protein Denaturation

In addition to interacting with lipids, surfactants can also interact with proteins. At sufficient concentrations, the hydrophobic tails of surfactant molecules can bind to the hydrophobic regions of proteins, disrupting their native three-dimensional structure. This process, known as denaturation, can lead to a loss of protein function. While zwitterionic surfactants like this compound are generally considered milder than their ionic counterparts in this regard, the potential for protein denaturation, particularly at high concentrations or with prolonged exposure, cannot be disregarded.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and its close analog, lauryl hydroxysultaine.

Table 1: Acute Toxicity Data

| Chemical | Test Species | Route of Administration | LD50 | Reference |

| Lauryl Hydroxysultaine (28-32%) | Rat | Oral | > 560-640 mg/kg bw | |

| Cocamidopropyl Hydroxysultaine (36.2%) | Rat | Dermal | > 2000 mg/kg bw | |

| Cocamidopropyl Hydroxysultaine (42%) | Rat | Oral | ~3000 mg/kg bw | |

| Cocamidopropyl Hydroxysultaine (42%) | Mouse | Oral | 3150 mg/kg bw |

Table 2: Skin and Eye Irritation Data

| Chemical | Test Species | Test Type | Concentration | Result | Reference |

| Lauryl Hydroxysultaine | Rabbit | Skin Irritation | 28-32% | Slight Irritant | |

| Lauryl Hydroxysultaine | Rabbit | Eye Irritation | 28-32% | Irritant | |

| This compound | Rabbit | Eye Irritation | 10% | Moderate Ocular Irritant | |

| Cocamidopropyl Hydroxysultaine | Rabbit | Skin Irritation | up to 41.5% | Not an Irritant | |

| Cocamidopropyl Hydroxysultaine | Rabbit | Eye Irritation | up to 41.5% | Severe Ocular Irritant |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the biological effects of surfactants like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to a state that is histologically similar to the human epidermis.

-

Test Chemical Application: The test chemical (e.g., this compound) is applied topically to the surface of the epidermis model.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow tetrazolium salt MTT to a blue formazan product, which is then extracted and measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A chemical is classified as an irritant if the tissue viability is below a defined threshold (e.g., ≤ 50%).

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)

The BCOP test is an in vitro method used to identify chemicals that have the potential to cause serious eye damage.

Methodology:

-

Cornea Isolation: Corneas are isolated from the eyes of freshly slaughtered cattle.

-

Cornea Mounting: The isolated corneas are mounted in a specialized holder.

-

Test Chemical Application: The test chemical is applied to the epithelial surface of the cornea.

-

Incubation: The treated corneas are incubated for a specific period.

-

Rinsing: The test chemical is rinsed from the corneal surface.

-

Opacity Measurement: The opacity of the cornea is measured using an opacitometer.

-

Permeability Measurement: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea.

-

Data Analysis: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability values. This score is used to classify the irritancy potential of the chemical.

Protein Denaturation Assay (Bovine Serum Albumin)

This assay provides a simple in vitro method to screen for the potential of a substance to denature proteins.

Methodology:

-

Preparation of Solutions: A solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared. The test substance (this compound) is prepared at various concentrations.

-

Reaction Mixture: The BSA solution is mixed with the test substance solutions. A control sample containing only the BSA solution and buffer is also prepared.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

-

Heat-Induced Denaturation: The temperature is then raised to induce denaturation (e.g., 72°C for 5 minutes).

-

Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at a wavelength of 660 nm. An increase in turbidity indicates protein denaturation.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation by the test substance is calculated relative to the control.

Conclusion

The mechanism of action of this compound in biological systems is primarily initiated by its interaction with and disruption of cellular lipid membranes. This initial event can trigger a cascade of cellular responses, including the activation of inflammatory signaling pathways, leading to the release of pro-inflammatory cytokines. While its zwitterionic nature renders it milder than many other surfactants, at sufficient concentrations, it can still cause skin and eye irritation and denature proteins. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological effects of this compound and to develop safer and more effective products. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to provide a more complete understanding of its biological activity.

An In-depth Technical Guide to the Synthesis of Lauryl Sultaine and Its Derivatives

This technical guide provides a comprehensive overview of the primary synthesis pathways for Lauryl Sultaine and its key derivatives, including Lauryl Hydroxysultaine and Cocamidopropyl Hydroxysultaine. The content is tailored for researchers, scientists, and professionals in drug development and specialty chemical synthesis, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical workflows.

Introduction to Sultaines

Sultaines, also known as sulfobetaines, are a class of zwitterionic surfactants characterized by a quaternary ammonium cation and a sulfonate anion within the same molecule.[1][2] This structure imparts an amphoteric nature, allowing them to exhibit both anionic and cationic properties depending on the pH of the solution.[3][4] this compound and its derivatives are highly valued in personal care, cosmetic, and industrial applications for their excellent foaming properties, stability over a wide pH range, mildness to the skin, and compatibility with other surfactant types.[5][6][7] This guide focuses on the chemical synthesis of these versatile compounds.

Synthesis of this compound (Sulfobetaine)

The most common and direct method for synthesizing this compound, or N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, involves the quaternization of a tertiary amine with a cyclic sulfonate ester (sultone).[2]

Core Reaction: The synthesis is achieved by reacting N,N-dimethyldodecylamine (lauryl dimethylamine) with 1,3-propanesultone.[2][8] This reaction is a nucleophilic ring-opening of the sultone by the tertiary amine.

Experimental Protocol:

A general laboratory-scale synthesis is as follows:

-

Reactant Preparation: N,N-dimethyldodecylamine is dissolved in a suitable aprotic solvent, such as acetone or acetonitrile, within a three-necked flask equipped with a stirrer and reflux condenser.[8]

-

Quaternization: A solution of 1,3-propanesultone in the same solvent is added dropwise to the amine solution under continuous stirring.[8] An equimolar ratio of the reactants is typically used.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60°C) for several hours (typically 24 hours) to ensure the reaction goes to completion.[8]

-

Product Isolation: As the reaction progresses, the zwitterionic this compound product, being less soluble in the nonpolar solvent, precipitates out as a white solid.[8]

-

Purification: The precipitate is collected by filtration, washed with fresh solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials, and then dried in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours.[8]

Quantitative Data Summary:

| Parameter | Value/Range | Source(s) |

| Typical Yield | ~70-85% | [8] |

| Purity | >95% (after washing) | [9] |

| Reaction Time | 24 hours | [8] |

| Reaction Temperature | Room Temperature to 60°C | [8] |

Synthesis Pathway Diagram:

Synthesis of Lauryl Hydroxysultaine

Lauryl Hydroxysultaine features an additional hydroxyl group, which enhances its water solubility and mildness. Its synthesis is a two-stage process involving the formation of a sulfonating intermediate followed by a quaternization reaction.[7][9]

Core Reaction:

-

Intermediate Formation: Epichlorohydrin reacts with sodium bisulfite to produce sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS).[7][9]

-

Quaternization: The CHPS intermediate then reacts with N,N-dimethyldodecylamine (lauryl dimethylamine) to form the final product.[9]

Experimental Protocol:

A representative laboratory-scale synthesis protocol is outlined below:

-

Intermediate Synthesis (CHPS):

-

Epichlorohydrin is reacted with an aqueous solution of sodium bisulfite. This reaction is typically exothermic and requires careful temperature control.

-

-

Quaternization Reaction:

-

Reactant Preparation: In a suitable reaction vessel, N,N-dimethyldodecylamine is dissolved in a solvent like isopropyl alcohol.[9]

-

Addition: The prepared sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS) is slowly added to the amine solution while stirring.[9]

-

Reaction Conditions: The mixture is heated to approximately 70-80°C and maintained at this temperature for several hours to facilitate the quaternization.[9] Reaction progress can be monitored by titrating the remaining tertiary amine.

-

pH Adjustment: Once the reaction is complete, the pH of the solution is adjusted to a near-neutral range (e.g., 5.5-7.5) using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).[9]

-

Product Isolation: The solvent is removed under reduced pressure, for instance, using a rotary evaporator, to yield the final Lauryl Hydroxysultaine product.[9]

-

Quantitative Data Summary:

| Parameter | Value/Range | Source(s) |

| Reaction Temperature | 70-80°C | [9] |

| Final pH | 5.5 - 7.5 | |

| Solid Content | ~35% min (in aqueous solution) | |

| Purity | Typically >95% | [9] |

Synthesis Pathway Diagram:

Synthesis of Cocamidopropyl Hydroxysultaine (CAHS)

Cocamidopropyl Hydroxysultaine is a widely used derivative where the lauryl alkyl chain is replaced by a mixture of fatty acid chains derived from coconut oil. The synthesis involves an initial amidation step to create an amidoamine intermediate, which is then quaternized.[6][10][11]

Core Reaction:

-

Amidation: Coconut oil fatty acids (primarily lauric acid) react with N,N-dimethylaminopropylamine (DMAPA) to form the intermediate, cocamidopropyl dimethylamine.[6][10]

-

Quaternization: This intermediate is then reacted with sodium 3-chloro-2-hydroxy-1-propanesulfonate (CHPS), similar to the Lauryl Hydroxysultaine synthesis, to yield the final product.[10][11]

Experimental Protocol:

A typical industrial synthesis process is as follows:

-

Amidation Reaction:

-

Reactants: Coconut oil fatty acids and N,N-dimethylaminopropylamine (DMAPA) are added to a reaction vessel.[11][12]

-

Conditions: The mixture is heated to a high temperature (e.g., 85-90°C, then up to 200°C under vacuum) to drive the amidation reaction, which involves the formation of an amide bond and the removal of water as a byproduct.[12] This reaction is carried out for several hours.

-

-

Intermediate Synthesis (CHPS):

-

As described previously, epichlorohydrin is reacted with anhydrous sodium bisulfite, often by heating to 60-65°C for several hours, to generate the CHPS intermediate.[11]

-

-

Quaternization Reaction:

-

Reactants: The cocamidopropyl dimethylamine intermediate is heated (e.g., to 80-85°C), and a catalyst such as potassium hydroxide may be added.[11]

-

Addition: The CHPS intermediate is then added in batches to the heated amidoamine.[11]

-

Conditions: The reaction is maintained at an elevated temperature for several hours (e.g., 4 hours) to complete the quaternization.[11] The final product is Cocamidopropyl Hydroxysultaine.

-

Quantitative Data Summary:

| Parameter | Value/Range | Source(s) |

| Amidation Temperature | 85°C - 200°C | [12] |

| Quaternization Temperature | 80 - 85°C | [11] |

| Amidation Reaction Time | ~4.0 hours | [12] |

| Quaternization Reaction Time | ~4.0 hours | [11] |

Synthesis Workflow Diagram:

References

- 1. cir-safety.org [cir-safety.org]

- 2. researchgate.net [researchgate.net]

- 3. Introduction to Amphoteric Surfactant [sanyo-chemical-solutions.com]

- 4. m.youtube.com [m.youtube.com]

- 5. specialchem.com [specialchem.com]

- 6. Cocamidopropyl Hydroxysultaine [benchchem.com]

- 7. Hydroxysultaine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]

- 10. rusticstrength.com [rusticstrength.com]

- 11. Synthesis method of cocoamidopropyl-2-hydroxyl-3-sulfopropyl betaine - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101654421A - Synthesis method of cocamidopropyl-2-hydroxy-3-sulfopropyl betaine - Google Patents [patents.google.com]

Determining the Critical Micelle Concentration of Lauryl Sultaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the critical micelle concentration (CMC) of Lauryl Sultaine, a zwitterionic surfactant of significant interest in various scientific and industrial applications, including pharmaceutical formulations. This document details the core principles of micellization, outlines established experimental protocols for CMC determination, and presents relevant physicochemical data.

Introduction to this compound and its Critical Micelle Concentration

This compound, chemically known as N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is an amphiphilic molecule possessing a hydrophobic dodecyl tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion. This zwitterionic nature imparts unique properties to the surfactant, such as high water solubility over a wide pH range and good compatibility with other types of surfactants.

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, this compound exists predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, leading to abrupt changes in several physicochemical properties of the solution.[1] Knowledge of the CMC is crucial for optimizing formulations, understanding interfacial phenomena, and controlling the solubilization of hydrophobic agents.

Physicochemical Properties and CMC of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The CMC of this compound has been reported to be in the range of 2-4 mM.[2]

| Property | Value | Reference |

| Chemical Name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Synonyms | Lauryl Sulfobetaine, SB3-12 | |

| CAS Number | 14933-08-5 | [3] |

| Molecular Formula | C₁₇H₃₇NO₃S | [3] |

| Molecular Weight | 335.55 g/mol | [4] |

| Appearance | White to off-white powder or crystals | [5] |

| Solubility | Soluble in water | [4] |

| Critical Micelle Concentration (CMC) | 2-4 mM (20-25°C) | [2] |

Experimental Determination of the CMC of this compound

Several experimental techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the sharp change in a solution's physical property as a function of surfactant concentration. This guide details three widely used methods: surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tension Method

Principle: Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. Above the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.[1]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (e.g., Milli-Q) at a concentration significantly above the expected CMC (e.g., 20 mM).

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 10 mM).

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements (e.g., 25°C).

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

Conductivity Method

Principle: This method is suitable for ionic and zwitterionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers, which act as charge carriers. Above the CMC, the newly added surfactant molecules form micelles. Micelles have a lower mobility than the individual monomers due to their larger size and the partial binding of counter-ions, resulting in a slower rate of increase in conductivity. The CMC is identified as the break point in the plot of conductivity versus surfactant concentration.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Preparation of Dilutions: Prepare a series of dilutions spanning the expected CMC range.

-

Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter. Maintain a constant temperature during the measurements.

-

Data Analysis: Plot the specific conductivity (κ) against the this compound concentration. The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Fluorescence Spectroscopy Method using Pyrene

Principle: This is a highly sensitive method that utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the third vibronic peak (I₃) to the first vibronic peak (I₁) of the pyrene emission spectrum is low. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant increase in the I₃/I₁ ratio. The CMC is determined from the inflection point of the plot of the I₃/I₁ ratio versus the surfactant concentration.

Experimental Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

-

Preparation of Surfactant-Pyrene Solutions: Prepare a series of this compound solutions in high-purity water, with concentrations ranging from below to above the expected CMC. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal (e.g., < 0.1% v/v) to avoid affecting the CMC.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

-

Data Analysis: From each spectrum, determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks. Plot the I₃/I₁ ratio as a function of the this compound concentration. The data is often fitted to a sigmoidal curve, and the CMC is determined from the inflection point of this curve.

Logical Relationship of Micellization

The process of micelle formation is a dynamic equilibrium between monomers and micelles. This relationship is governed by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are expelled from the aqueous environment to minimize the disruption of the hydrogen-bonding network of water.

Conclusion

The determination of the critical micelle concentration of this compound is essential for its effective application in research, drug development, and various industrial processes. This guide has provided a detailed overview of the principles and experimental protocols for three robust methods: surface tensiometry, conductometry, and fluorescence spectroscopy. By following these methodologies and understanding the underlying physicochemical principles, researchers can accurately and reliably determine the CMC of this compound, enabling the optimization of formulations and a deeper understanding of its behavior in solution.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate 14933-08-5 [sigmaaldrich.com]

- 3. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, 97% 14933-08-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

The Role of Lauryl Sultaine in Advancing Biochemical Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Lauryl Sultaine.

Introduction

This compound, also known as Lauryl Hydroxysultaine, is a zwitterionic (amphoteric) surfactant increasingly recognized for its utility in biochemical research. Its unique molecular structure, featuring a hydrophobic lauryl tail and a hydrophilic headgroup with both a positively charged quaternary ammonium group and a negatively charged sulfonate group, imparts a net neutral charge over a wide pH range. This property, combined with its mildness and biocompatibility, makes this compound a valuable tool in a variety of sensitive biochemical applications, from the delicate process of protein extraction to the formulation of sophisticated drug delivery systems. This technical guide provides a comprehensive review of the current and potential applications of this compound in biochemical research, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application. As a zwitterionic surfactant, it exhibits excellent water solubility and stability in the presence of acids, bases, and salts. A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[1] While the precise CMC of this compound can be influenced by factors such as temperature, pH, and ionic strength of the solution, it is a critical parameter for optimizing its use in various protocols.[2]

Table 1: Physicochemical Properties of this compound and Related Surfactants

| Property | This compound (Lauryl Hydroxysultaine) | Lauryl Betaine | CHAPS | Notes |

| Chemical Formula | C17H37NO4S | C17H35NO2 | C32H58N2O7S | |

| Molecular Weight ( g/mol ) | 351.5 | 285.5 | 614.9 | |

| Type | Zwitterionic (Sulfobetaine) | Zwitterionic (Carboxybetaine) | Zwitterionic (Sulfobetaine) | |

| Critical Micelle Concentration (CMC) in water | Not definitively reported; estimated to be in the low mM range. | 0.5 - 1.0 mM | 4 - 8 mM | CMC is dependent on temperature, pH, and ionic strength. |

| Aggregation Number | Not widely reported | Varies | ~10 | The number of monomers per micelle. |

| Appearance | Clear to yellowish liquid | White powder |

Note: Data for this compound is limited in publicly available literature; values for related compounds are provided for comparison.

Applications in Biochemical Research

Cell Lysis and Protein Extraction

The mild yet effective nature of this compound makes it a suitable candidate for cell lysis, particularly when the integrity and function of the target proteins are paramount. Unlike harsh ionic detergents such as Sodium Dodecyl Sulfate (SDS), which tend to denature proteins, zwitterionic surfactants like this compound can disrupt the lipid bilayer of cell membranes while preserving the native conformation of many proteins.[3] This is especially critical for the study of enzymes and membrane proteins.

This protocol is a general guideline and should be optimized for specific cell types and downstream applications.

Materials:

-

Cell culture plates with adherent mammalian cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Aspirate the cell culture medium from the plate.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the plate (e.g., 500 µL for a 10 cm plate).

-

Incubate the plate on ice for 10-15 minutes.

-

Using a cell scraper, gently scrape the cells off the plate into the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate gently for 10 seconds.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled microcentrifuge tube.

-

The protein extract is now ready for downstream applications such as quantification (e.g., BCA assay), SDS-PAGE, Western blotting, or immunoprecipitation.

Solubilization of Membrane Proteins

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. Solubilizing these proteins from the lipid bilayer while maintaining their structure and function is a significant challenge. Mild, non-denaturing detergents are essential for this purpose.[4] Zwitterionic surfactants, including sulfobetaines like this compound, are effective at creating a micellar environment that mimics the lipid bilayer, thereby solubilizing membrane proteins in their native state.[5][6] The concentration of this compound used for solubilization should be above its CMC to ensure the formation of micelles.[7]

This protocol provides a starting point for the solubilization of integral membrane proteins. Optimization of the detergent-to-protein ratio is critical for success.

Materials:

-

Isolated cell membranes (prepared by cell fractionation)

-

Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 10% glycerol, 2% (w/v) this compound

-

Protease inhibitor cocktail

-

Ultracentrifuge and tubes

Procedure:

-

Resuspend the isolated membrane pellet in an appropriate volume of Solubilization Buffer (supplemented with protease inhibitors) to achieve a final protein concentration of 2-5 mg/mL.

-

Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for solubilization.

-

Transfer the suspension to ultracentrifuge tubes.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

The solubilized membrane proteins can then be purified using techniques such as affinity or size-exclusion chromatography, ensuring that all buffers contain this compound at a concentration above its CMC to maintain protein solubility.

Applications in Chromatography

Zwitterionic surfactants have found applications in various chromatographic techniques. In ion chromatography, they can be used to create a stationary phase capable of separating both cations and anions simultaneously.[2][8] In reversed-phase high-performance liquid chromatography (RP-HPLC), the addition of surfactants to the mobile phase can modify the stationary phase and influence the retention of proteins. While specific protocols for this compound in protein HPLC are not widely published, its properties suggest potential for use in specialized separation methods where mild conditions are required.

Drug Development and Formulation

The biocompatibility and stabilizing properties of this compound make it an attractive excipient in drug delivery systems.[9] It can be incorporated into liposomes and nanoparticles to enhance the solubility and stability of poorly water-soluble drugs.[10] Its surfactant properties aid in the formation of these delivery vehicles and can influence their size and drug-loading capacity.

This is a general protocol for the thin-film hydration method to prepare liposomes. The ratio of lipids, this compound, and the drug should be optimized for each specific formulation.

Materials:

-

Phospholipids (e.g., DSPC, Cholesterol)

-

This compound

-

Lipophilic drug

-

Organic solvent (e.g., chloroform:methanol mixture)

-

Hydration buffer (e.g., PBS)

-

Rotary evaporator

-

Probe sonicator or extruder

Procedure:

-

Dissolve the phospholipids, cholesterol, and the lipophilic drug in the organic solvent in a round-bottom flask. Add this compound to the mixture.

-

Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

-

Hydrate the lipid film by adding the hydration buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

-

The resulting liposomal suspension can be purified to remove unencapsulated drug by methods such as dialysis or size-exclusion chromatography.

Conclusion

This compound is a versatile zwitterionic surfactant with significant potential in various areas of biochemical research. Its mild, non-denaturing properties make it an excellent choice for the lysis of cells and the solubilization of sensitive proteins, particularly those embedded in cell membranes. While its application in chromatography and drug delivery is still an emerging area, its physicochemical characteristics suggest a promising future. Further research is needed to fully characterize its properties, such as its precise CMC under various conditions, and to develop optimized protocols for a wider range of biochemical applications. The experimental protocols provided in this guide serve as a starting point for researchers looking to incorporate this valuable tool into their work. As our understanding of the nuanced interactions between surfactants and biomolecules grows, the role of well-defined and gentle surfactants like this compound in biochemical research is set to expand.

References

- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 5. cusabio.com [cusabio.com]

- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 7. Universal Pretreatment Development for Low-input Proteomics Using Lauryl Maltose Neopentyl Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flinnsci.ca [flinnsci.ca]

- 9. Frontiers | Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing? [frontiersin.org]

- 10. benchchem.com [benchchem.com]

Lauryl Sultaine CAS number and molecular structure

An In-depth Technical Guide to Lauryl Sultaine

This technical guide provides a comprehensive overview of this compound, a zwitterionic surfactant, for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, applications, and safety information.

Chemical Identity and Molecular Structure

This compound, also known as Lauryl Sulfobetaine, is a zwitterionic (amphoteric) surfactant belonging to the sulfobetaine class.[1][2] It possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group, making it electrically neutral over a wide pH range.[3] Its structure consists of a C12 alkyl chain (lauryl group) providing hydrophobicity, and a hydrophilic head containing the charged functional groups.[1]

It is important to distinguish this compound from a closely related compound, Lauryl Hydroxysultaine. Lauryl Hydroxysultaine contains an additional hydroxyl group on the propane chain, which slightly alters its properties.[3][4]

Molecular Structure: this compound

Physicochemical Properties

The properties of this compound and the related Lauryl Hydroxysultaine are summarized below for comparison. These surfactants are valued for their mildness, excellent foaming capabilities, and stability in hard water.[2][5]

| Property | This compound | Lauryl Hydroxysultaine | Reference(s) |

| CAS Number | 14933-08-5 | 13197-76-7 | [2][3] |

| Molecular Formula | C₁₇H₃₇NO₃S | C₁₇H₃₇NO₄S | [1][2][3] |

| Molecular Weight | 335.55 g/mol | 351.54 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | Clear to yellowish liquid | [2][7] |

| Solubility | Soluble in water | Soluble in water | [2][7] |

| pH (as supplied) | Not specified | 6.0 - 7.0 | [7] |

| Key Functions | Surfactant, Foaming Agent, Antistatic, Wetting Agent | Surfactant, Foaming Agent, Conditioning, Antistatic | [2][3] |

Synthesis of Alkyl Sultaines

The industrial synthesis of alkyl sultaines involves the quaternization of a tertiary amine with a suitable sulfonating agent. For hydroxysultaines like Lauryl Hydroxysultaine, the process typically starts with the reaction of epichlorohydrin and sodium bisulfite to form an intermediate, sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS).[3] This intermediate then reacts with a tertiary amine, such as lauryl dimethylamine (LDMA), in a quaternization step to yield the final product.[3] The synthesis for this compound follows a similar principle but uses a different sulfonating agent, such as propane sultone, which reacts directly with the tertiary amine.

Applications in Research and Drug Development

While widely used in personal care products for its mildness and foaming properties, this compound's characteristics as a zwitterionic surfactant make it relevant for pharmaceutical and research applications.[2][6][7]

-

Solubilizing Agent: Like other surfactants such as sodium lauryl sulfate (SLS), this compound can be investigated as a solubilizer for poorly water-soluble drugs.[8][9] By forming micelles above its critical micelle concentration (CMC), it can encapsulate hydrophobic drug molecules, enhancing their apparent solubility and dissolution rate, which is often the rate-limiting step for absorption.[9][10]

-

Wetting Agent: For solid dosage forms like tablets and capsules, this compound can act as a wetting agent, facilitating the penetration of water and promoting faster disintegration and drug release.[8]

-

Emulsifier and Stabilizer: In liquid formulations such as emulsions or suspensions, it can function as an emulsifying agent and stabilizer.

-

Biological Detergent: In biochemical and molecular biology research, zwitterionic detergents are often used for solubilizing membrane proteins and disrupting cell membranes while preserving protein activity. This compound, also known by the trade name Zwittergent 3-12, is suitable for these applications.[1]

The diagram below illustrates the mechanism of surfactant-mediated drug solubilization.

Experimental Protocols

Detailed experimental protocols using this compound are application-specific. Below are generalized methodologies for key characterization and application experiments.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound monomers begin to form micelles in an aqueous solution.

Methodology (Surface Tension Method):

-

Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of the stock solution to cover a wide concentration range.

-

Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.

Evaluation as a Drug Solubilizing Agent

Objective: To quantify the increase in the apparent solubility of a poorly water-soluble drug in the presence of this compound.

Methodology (Equilibrium Solubility Method):

-

Solution Preparation: Prepare a series of this compound solutions in a relevant buffer (e.g., simulated gastric or intestinal fluid) at concentrations above and below the determined CMC.

-

Equilibration: Add an excess amount of the model hydrophobic drug to each surfactant solution. Agitate the samples in a shaker bath at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a non-adsorbing filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Plot the drug solubility against the this compound concentration to determine the extent of solubility enhancement.

Safety and Toxicology

This compound and related compounds are generally considered mild, but can cause irritation at high concentrations. The available safety data is summarized below.

| Endpoint | Species | Test Concentration | Result | Reference(s) |

| Acute Oral Toxicity | Rat | 28-32% (LHS) | LD50 > 560-640 mg/kg bw | [11] |

| Skin Irritation | Rabbit | 28-32% (LHS) | Slight dermal irritant | [11] |

| Skin Irritation | - | Not specified (LS) | Causes skin irritation (GHS) | [1] |

| Eye Irritation | Rabbit | 10% (LS) | Moderate ocular irritant | [11] |

| Eye Irritation | Rabbit | 28-32% (LHS*) | Irritating to eyes | [11] |

| Eye Irritation | - | Not specified (LS**) | Causes serious eye irritation (GHS) | [1] |

*LHS: Lauryl Hydroxysultaine **LS: this compound

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl sultaines and concluded they are safe in cosmetics in the present practices of use and concentration.[11][12] However, as with any chemical, appropriate personal protective equipment should be used when handling concentrated forms.

References

- 1. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hydroxysultaine - Wikipedia [en.wikipedia.org]

- 6. haihangchem.com [haihangchem.com]

- 7. specialchem.com [specialchem.com]

- 8. nanotrun.com [nanotrun.com]

- 9. scispace.com [scispace.com]

- 10. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. cir-safety.org [cir-safety.org]

The Zwitterionic Character of Lauryl Sultaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the zwitterionic nature of Lauryl Sultaine (also known as Lauryl Hydroxysultaine), a versatile amphoteric surfactant. We will delve into its molecular structure, pH-dependent properties, and the experimental methodologies used to characterize its behavior in aqueous solutions. This document is intended to serve as a comprehensive resource for professionals in research, chemical sciences, and pharmaceutical development.

Introduction to this compound

This compound, with the IUPAC name 3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate, is a member of the sulfobetaine class of surfactants.[1] Its structure is characterized by a hydrophobic 12-carbon lauryl tail and a hydrophilic headgroup containing both a permanently positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1][2] This dual-charge nature imparts its zwitterionic properties, making it effective yet mild, and highly compatible with other surfactant types in various formulations.[2] A common variant, Lauryl Hydroxysultaine, incorporates a hydroxyl group on the propane chain, further enhancing its solubility and mildness.[3]

The unique molecular architecture of this compound leads to a stable zwitterionic state across a broad pH range, a critical feature for formulation scientists.[4] Unlike surfactants with carboxylate head groups that can be protonated in acidic conditions, the sulfonate group in sultaines maintains its negative charge even at low pH.[4] This stability makes it a valuable ingredient in personal care products, industrial cleaners, and increasingly, in pharmaceutical formulations as a solubilizing agent, emulsifier, or penetration enhancer.[5][6]

Molecular Structure and Zwitterionic Nature

The defining characteristic of this compound is its existence as a zwitterion, or inner salt, over a wide pH spectrum. This is due to the presence of a strong base (quaternary ammonium cation) and a strong acid (sulfonate anion) functional group within the same molecule.

-

Quaternary Ammonium Group (-N⁺(CH₃)₂-) : This group carries a permanent positive charge, independent of the solution's pH.

-

Sulfonate Group (-SO₃⁻) : This is the salt of a strong acid (sulfonic acid) and is therefore deprotonated and negatively charged in all but extremely acidic conditions.

This inherent charge separation within the same molecule is stable, meaning this compound maintains its net-zero charge and zwitterionic properties across the typical pH range used in most formulations.[4] Hydrolysis and degradation may occur only under extreme pH conditions (pH < 3 or pH > 10).[4]

Physicochemical Properties

The performance of this compound is dictated by its physicochemical properties, particularly its behavior at interfaces and its tendency to self-assemble into micelles in solution.

Data Summary

Quantitative data for pure this compound is not extensively published. The following tables summarize available data for Lauryl Hydroxysultaine and related systems.

Table 1: General Physicochemical Properties of Lauryl Hydroxysultaine

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₇NO₄S | [2] |

| Molecular Weight | 351.55 g/mol | [2] |

| Appearance | Clear to yellowish liquid | [6] |

| Water Solubility | 680 g/L at 20°C | [2] |

| Boiling Point | 350°C | [2] |

Table 2: Surface Activity and Micellization Data

| Parameter | Value | Conditions / Notes | Reference |

| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | Value based on a concentration used in a surface tension study; may not be the definitive CMC. | [4] |

| Surface Tension (γ) at CMC | 26.587 mN/m | For a 1:1 binary mixture with Alkyl Olefin Sulfonate (AOS). | [7] |

Experimental Protocols

Characterizing the zwitterionic nature and surfactant properties of this compound involves several key experiments.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which a molecule carries no net electrical charge. For zwitterionic surfactants, this is determined by measuring the zeta potential of micelles across a range of pH values.

Methodology: Laser Doppler Electrophoresis

-

Sample Preparation : Prepare a stock solution of this compound at a concentration significantly above its Critical Micelle Concentration (CMC) to ensure the presence of micelles.

-

pH Adjustment : Create a series of aliquots from the stock solution. Adjust the pH of each aliquot to a specific value (e.g., from pH 2 to pH 11 in increments of 1 pH unit) using dilute HCl and NaOH.

-

Zeta Potential Measurement : For each pH-adjusted sample, measure the electrophoretic mobility using a Zetasizer or similar instrument based on Laser Doppler Electrophoresis. The instrument applies an electric field and measures the velocity of the micelles, from which it calculates the zeta potential.[8]

-

Data Analysis : Plot the measured zeta potential as a function of pH.

-

pI Determination : The isoelectric point is the pH at which the zeta potential curve crosses zero.[9] At this point, the micelles have no net charge and will not migrate in the electric field.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a fundamental parameter indicating surfactant efficiency.

Methodology 1: Surface Tensiometry (Du Noüy Ring Method)

-

Solution Preparation : Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range from well below to well above the expected CMC.

-

Surface Tension Measurement : Measure the surface tension of each solution using a tensiometer equipped with a platinum Du Noüy ring. The force required to pull the ring from the liquid's surface is proportional to the surface tension.[10]

-

Data Analysis : Plot surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination : The plot will typically show two linear regions. The surface tension decreases linearly with increasing log(concentration) and then plateaus. The CMC is the concentration at the intersection of these two lines.[4]

Methodology 2: Conductometry

-

Solution Preparation : Prepare a series of this compound solutions of known concentrations in deionized water.

-

Conductivity Measurement : Measure the specific electrical conductance of each solution using a calibrated conductivity meter.

-

Data Analysis : Plot the specific conductance versus the surfactant concentration.

-

CMC Determination : The plot will show two distinct linear portions with different slopes. Below the CMC, conductance increases steadily as more charge-carrying monomers are added. Above the CMC, the slope decreases because monomers are incorporated into less mobile, larger micelles. The CMC is the concentration at the intersection of these two lines.

Synthesis Pathway

The industrial synthesis of Lauryl Hydroxysultaine is typically a two-step process involving the creation of an intermediate followed by quaternization.

-

Intermediate Formation : Epichlorohydrin reacts with sodium bisulfite to form sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS).

-

Quaternization : N,N-dimethyldodecylamine (lauryl dimethylamine) is then reacted with the CHPS intermediate. The tertiary amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. This results in the final quaternary ammonium structure of Lauryl Hydroxysultaine.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Solubilization : Like other surfactants, this compound can form micelles that encapsulate poorly water-soluble drug compounds, increasing their apparent solubility and dissolution rate in aqueous media.[5] Its mildness makes it a potentially safer alternative to harsher surfactants like sodium lauryl sulfate (SLS).

-

Emulsification : Its ability to reduce interfacial tension allows it to act as an effective emulsifying agent, stabilizing oil-in-water or water-in-oil formulations common in topical and oral drug delivery systems.

-

Penetration Enhancement : In topical formulations, surfactants can transiently disrupt the stratum corneum, the skin's primary barrier, facilitating the penetration of active pharmaceutical ingredients (APIs). The mild nature of this compound is advantageous in this context, minimizing skin irritation.

-

Protein Biochemistry : Zwitterionic detergents are often used in protein research as they can solubilize membrane proteins while preserving their native structure and function, an area where harsher ionic detergents often fail.

Conclusion

This compound is a high-performance zwitterionic surfactant whose value is derived from its unique molecular structure. The presence of permanently charged cationic and anionic moieties provides exceptional stability over a wide pH range, mildness, and compatibility with other formulation components. Understanding its physicochemical properties through robust experimental methods like tensiometry and zeta potential analysis is crucial for harnessing its full potential in advanced applications, from creating sophisticated consumer products to developing novel drug delivery systems. Its favorable safety profile combined with its versatile functionality ensures its continued importance in chemical and pharmaceutical sciences.

References

- 1. chemijournal.com [chemijournal.com]

- 2. lookchem.com [lookchem.com]

- 3. Zeta-potentials of self-assembled surface micelles of ionic surfactants adsorbed at hydrophobic graphite surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. haihangchem.com [haihangchem.com]

- 7. High-performance sulphate-free cleansers: Surface activity, foaming and rheology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nawah [nawah-scientific.com]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

Solubility of Lauryl Sultaine in Different Buffer Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lauryl sultaine, a versatile zwitterionic surfactant, in various aqueous buffer systems. Understanding the solubility of this compound is critical for its effective application in pharmaceutical formulations, drug delivery systems, and cosmetic products, where precise control over its concentration and phase behavior is paramount. This document outlines the fundamental properties of this compound, explores the theoretical and practical aspects of its solubility in common buffer systems, provides detailed experimental protocols for solubility determination, and illustrates key concepts with diagrams.

Introduction to this compound

This compound, also known as lauryl hydroxysultaine, is an amphoteric surfactant that possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[1] This unique zwitterionic nature imparts excellent stability over a wide pH range, good compatibility with other surfactant types, and mildness, making it a preferred ingredient in a variety of formulations.[2][3] Its high water solubility is a key characteristic, with a reported solubility of 680 g/L in water at 20°C.[4] However, in formulated products, this compound is rarely used in simple aqueous solutions. Instead, it is typically incorporated into buffered systems to maintain a stable pH and ensure the stability and efficacy of other active ingredients. The ions present in these buffer systems can significantly influence the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N,N-Dimethyl-N-dodecyl-N-(2-hydroxy-3-sulfopropyl)ammonium betaine | [5] |

| CAS Number | 13197-76-7 | [4] |

| Molecular Formula | C₁₇H₃₇NO₄S | [4] |

| Molecular Weight | 351.54 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility in Water (20°C) | 680 g/L | [4] |

| pH (5% aqueous solution) | 6.5-8.0 |

Influence of Buffer Systems on this compound Solubility

The solubility of this compound in a buffered solution is a complex interplay between the pH of the solution and the specific ions of the buffer system.

Effect of pH

As a zwitterionic surfactant, the net charge on a this compound molecule is pH-dependent.

-

Acidic pH (pH < pI): In acidic conditions, the carboxylate group can be protonated, leading to a net positive charge on the molecule. This can increase its interaction with anionic species in the buffer.

-

Isoelectric Point (pI): At its isoelectric point, the net charge of the this compound molecule is zero. For some amphoteric surfactants, this can lead to a minimum in solubility due to the lack of electrostatic repulsion between molecules.[6] However, intramolecular salt-type amphoteric surfactants like sultaines often maintain good solubility at their isoelectric point.[6]

-

Alkaline pH (pH > pI): In alkaline conditions, the molecule will have a net negative charge, which can enhance its interaction with cationic species.

The sulfonate group in this compound is a strong acid anion, meaning it remains negatively charged over a wide pH range. This contributes to the excellent stability and solubility of this compound across various pH levels.[7]

Effect of Buffer Ions (Salts)

The ions from the buffer system (e.g., phosphate, citrate, acetate) can have a significant impact on the solubility of this compound through mechanisms such as the Hofmeister effect (salting-in and salting-out) and specific ion interactions.[8][9]

-

Salting-Out: At high salt concentrations, competition for water molecules between the surfactant and the salt ions can lead to a decrease in surfactant solubility, a phenomenon known as "salting-out". This can result in phase separation or precipitation of the surfactant.

-

Salting-In: Conversely, some salts can increase the solubility of surfactants by disrupting the structure of water and reducing the hydrophobic effect, a process termed "salting-in".[10]

-

Specific Ion Effects: The nature of the specific ions in the buffer is crucial. For instance, kosmotropic ions (e.g., SO₄²⁻, HPO₄²⁻) tend to be more effective at salting-out, while chaotropic ions (e.g., I⁻, ClO₄⁻) can lead to salting-in.[8]